3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
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Overview
Description
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride typically involves multiple steps, including diazotization, reduction, purification, and salification. The process begins with the diazotization of an arylamine, followed by reduction using agents such as zinc powder and concentrated hydrochloric acid. The product is then purified and converted into its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of acetone in the salification step helps improve the purity of the product, ensuring high-quality output suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the bromophenyl group or the amino group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amino alcohols, and other functionalized organic compounds .
Scientific Research Applications
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for understanding its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine hydrochloride: Another brominated phenyl compound with similar chemical properties.
Phenylboronic acids: Used in similar applications, particularly in carbohydrate chemistry.
Uniqueness
(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHODELWIPTHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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